Ethyl 2-(5-methylthiophen-2-yl)acetate
Description
Ethyl 2-(5-methylthiophen-2-yl)acetate is an organic ester derivative featuring a thiophene ring substituted with a methyl group at the 5-position and an ethyl acetate moiety at the 2-position. The methyl group on the thiophene ring contributes to electron-donating effects, influencing reactivity and physical properties. Characterization techniques such as ¹H/¹³C NMR, MS, and HRMS () are critical for confirming its structure and purity.
Properties
Molecular Formula |
C9H12O2S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
ethyl 2-(5-methylthiophen-2-yl)acetate |
InChI |
InChI=1S/C9H12O2S/c1-3-11-9(10)6-8-5-4-7(2)12-8/h4-5H,3,6H2,1-2H3 |
InChI Key |
QDVBXSMXKVMAAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(S1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(5-methylthiophen-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of 2-methylthiophene with acetic anhydride . This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves bulk manufacturing processes. These processes are designed to optimize the yield and minimize impurities. The compound is usually synthesized in large reactors under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methylthiophen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidation states, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.
Scientific Research Applications
Ethyl 2-(5-methylthiophen-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of materials such as polymers and resins
Mechanism of Action
The mechanism of action of ethyl 2-(5-methylthiophen-2-yl)acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
Ethyl 2-(5-methylthiophen-2-yl)acetate belongs to a broader class of thiophene-based esters. Key comparisons include:
Key Observations:
- Physical Properties : Halogenated derivatives (7b, 7c) exhibit higher melting points due to stronger intermolecular forces (e.g., halogen bonding) compared to the methyl-substituted compound. The Rf values (TLC mobility) correlate with polarity: chloro (Rf 0.58) > bromo (Rf 0.56) > methyl (lower polarity, likely higher Rf if data were available) .
- Synthetic Utility : The methyl-substituted compound may serve as a precursor in pharmaceutical or agrochemical synthesis, similar to Ethyl 5-phenyltetrazole-2-acetate () and Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate (), which are used in drug discovery and material science.
Heterocyclic Variants
- Thiazole vs. Thiophene : Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate () contains a thiazole ring, which introduces nitrogen into the heterocycle. This enhances hydrogen-bonding capacity, as evidenced by its crystal packing via O–H∙∙∙O interactions, unlike thiophene-based esters .
Biological Activity
Ethyl 2-(5-methylthiophen-2-yl)acetate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesizing findings from various studies and presenting relevant data in tables for clarity.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a methyl group, which enhances its reactivity and potential biological activity. The molecular formula is , and it possesses unique electronic properties due to the presence of the thiophene moiety.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to this compound. A notable study synthesized a series of ethyl derivatives and evaluated their activity against various microorganisms. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
| Compound | Microorganism Tested | Activity (Zone of Inhibition in mm) |
|---|---|---|
| 8a | E. coli | 15 |
| 8b | S. aureus | 18 |
| 8c | P. aeruginosa | 17 |
| 8e | C. albicans | 20 |
| 8f | A. fumigatus | 16 |
These findings suggest that ethyl derivatives, including this compound, could serve as potential candidates for developing new antimicrobial agents .
Antioxidant Activity
Research has also highlighted the antioxidant properties of ethyl derivatives. In a study focusing on novel antioxidants, this compound was shown to exhibit significant free radical scavenging activity, indicating its potential role in preventing oxidative stress-related diseases.
The biological activity of this compound is attributed to its ability to interact with cellular targets, including enzymes involved in oxidative stress and microbial resistance mechanisms. For instance, compounds with similar structures have been shown to inhibit specific enzymes such as monoamine oxidase (MAO), which plays a role in neurodegenerative diseases .
Case Studies
- Antimicrobial Screening : A comprehensive screening of ethyl derivatives demonstrated that compounds with thiophene rings exhibited enhanced antibacterial activity compared to their non-thiophene counterparts. This suggests that the thiophene structure contributes significantly to biological efficacy .
- In Vivo Studies : Preliminary in vivo studies indicated that this compound could reduce inflammation markers in animal models, suggesting potential anti-inflammatory properties that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
